molecular formula C13H15ClN2O B1367746 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 928713-06-8

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B1367746
CAS No.: 928713-06-8
M. Wt: 250.72 g/mol
InChI Key: FUGAXVJSGRGEBU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound features a chloro group, an indole moiety, and a propanamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(1H-indol-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted indole derivatives.

    Oxidation: Formation of indole-3-carboxylic acid.

    Reduction: Formation of N-[2-(1H-indol-3-yl)ethyl]propanamine.

Scientific Research Applications

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The chloro group may enhance the compound’s binding affinity to its targets, while the amide group can form hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]acetamide: Lacks the chloro group, which may result in different biological activities.

    2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-[2-(1H-indol-3-yl)ethyl]propanamide: Lacks the chloro group, potentially affecting its reactivity and biological properties.

Uniqueness

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. This compound’s structure allows for various modifications, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-9(14)13(17)15-7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8-9,16H,6-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGAXVJSGRGEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CNC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586218
Record name 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928713-06-8
Record name 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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